EGFR Kinase Inhibition Potency and HER2 Selectivity: (E)-AG 556 Demonstrates >450-Fold Discrimination Against ErbB2
(E)-AG 556 inhibits epidermal growth factor receptor (EGFR) kinase with IC50 values ranging from 1.1 µM to 5 µM depending on assay conditions . Critically, the compound exhibits minimal activity against the closely related ErbB2/HER2 receptor tyrosine kinase, with IC50 >500 µM, yielding a selectivity window exceeding 100-fold to 450-fold . This selectivity profile contrasts with that of AG 490, which inhibits both EGFR and ErbB2 with IC50 values of 2 µM and 13.5 µM respectively, representing only a ~7-fold selectivity window . Similarly, AG 555 demonstrates EGFR IC50 of 0.7 µM with ErbB2 IC50 of 35 µM (~50-fold selectivity), while AG 1478, though more EGFR-selective than AG 490, exhibits a different cellular mechanism involving p27/p21 induction rather than Cdk2 blockade [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) and selectivity over ErbB2/HER2 |
|---|---|
| Target Compound Data | EGFR IC50 = 1.1-5 µM; ErbB2 IC50 >500 µM; selectivity ratio >100- to >450-fold |
| Comparator Or Baseline | AG 490: EGFR IC50 = 2 µM, ErbB2 IC50 = 13.5 µM (~7-fold selectivity); AG 555: EGFR IC50 = 0.7 µM, ErbB2 IC50 = 35 µM (~50-fold selectivity); AG 1478: different cellular mechanism (p27/p21 induction) |
| Quantified Difference | (E)-AG 556 ErbB2/EGFR selectivity ratio >450-fold vs. AG 490 ~7-fold vs. AG 555 ~50-fold |
| Conditions | Cell-free kinase inhibition assays; recombinant EGFR and ErbB2 kinase domains |
Why This Matters
For experiments requiring EGFR pathway interrogation with minimal confounding HER2 cross-reactivity, (E)-AG 556 offers a substantially cleaner selectivity profile than AG 490 or AG 555, reducing the risk of off-target ErbB2-mediated signaling effects.
- [1] Gazit A, Osherov N, Posner I, et al. Tyrphostins. 2. Heterocyclic and α-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. J Med Chem. 1991;34(6):1896-1907. View Source
